molecular formula C6H10O3 B192951 (3R,3aR,6aS)-Hexahydrofuro[2,3-b]furan-3-ol CAS No. 252873-00-0

(3R,3aR,6aS)-Hexahydrofuro[2,3-b]furan-3-ol

Cat. No.: B192951
CAS No.: 252873-00-0
M. Wt: 130.14 g/mol
InChI Key: RCDXYCHYMULCDZ-SRQIZXRXSA-N
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Description

(3R,3aR,6aS)-Hexahydrofuro[2,3-b]furan-3-ol is a chiral organic compound with a unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of (3R,3aR,6aS)-Hexahydrofuro[2,3-b]furan-3-ol involves several synthetic routes. One common method is the stereoselective reduction of a precursor compound, such as a furan derivative. The reaction conditions typically involve the use of reducing agents like sodium borohydride or lithium aluminum hydride under controlled temperatures to ensure the desired stereochemistry .

Industrial Production Methods

Industrial production of this compound often involves the use of stereoselective synthesis techniques to achieve high yields and purity. The process may include steps like crystallization and purification to isolate the desired enantiomer .

Chemical Reactions Analysis

Types of Reactions

(3R,3aR,6aS)-Hexahydrofuro[2,3-b]furan-3-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halides, amines, and other nucleophilic species.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields ketones or aldehydes, while reduction can produce various alcohol derivatives .

Scientific Research Applications

(3R,3aR,6aS)-Hexahydrofuro[2,3-b]furan-3-ol has numerous applications in scientific research:

    Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.

    Industry: It is used in the production of fine chemicals and pharmaceuticals .

Mechanism of Action

The mechanism of action of (3R,3aR,6aS)-Hexahydrofuro[2,3-b]furan-3-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    (3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-ol: A diastereomer with different stereochemistry.

    (3S,3aR,6aS)-Hexahydrofuro[2,3-b]furan-3-ol: Another diastereomer with distinct properties.

Uniqueness

(3R,3aR,6aS)-Hexahydrofuro[2,3-b]furan-3-ol is unique due to its specific stereochemistry, which imparts distinct physical and chemical properties. This uniqueness makes it valuable in stereoselective synthesis and as a chiral building block in various applications .

Properties

IUPAC Name

(3aR,4R,6aS)-2,3,3a,4,5,6a-hexahydrofuro[2,3-b]furan-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O3/c7-5-3-9-6-4(5)1-2-8-6/h4-7H,1-3H2/t4-,5+,6+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCDXYCHYMULCDZ-SRQIZXRXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2C1C(CO2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CO[C@@H]2[C@H]1[C@H](CO2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20473671
Record name (3R,3aR,6aS)-Hexahydrofuro[2,3-b]furan-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20473671
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

252873-00-0
Record name (3R,3aR,6aS)-Hexahydrofuro[2,3-b]furan-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20473671
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

To a stirred solution of compound (I.5, 0.011 mol, 2.4 g, syn/anti mixture) in isopropanol (20 ml), potassium tert-butoxide (0.0132 mol, 1.5 g) was added portionwise over 30 minutes at room temperature. The basic solution was transferred to an addition funnel and added dropwise over 10 minutes to a cooled (0° C.) vigorously stirred mixture of concentrated (37%) hydrochloric acid (0.0275 mol, 2.3 ml) in isopropanol (20 ml). The reaction mixture was stirred for 2 hours at room temperature, then triethylamine (0.022 mol, 2.2 g) was added dropwise causing Et3N.HCl salts to precipitate. The reaction mixture was diluted with ethyl acetate (50 ml) and filtered to remove the salts. The solvent was evaporated under reduced pressure. The residue was diluted with ethyl acetate (50 ml) causing more Et3N.HCl salts to precipitate. The salts were removed by filtration and the solvent was evaporated under reduced pressure. The residual oil was further purified by silica gel plug filtration with ethyl acetate as eluent to afford a mixture of compounds (7.1/7.2, 1.03 g, yield=72%) in a ratio of 78/22 (determined by 1H NMR). Analytical samples of the pure compounds (7.1, Rf7.1=0.27) and (7.2, Rf7.2=0.15) were obtained by means of silica gel chromatography using ethyl acetate as the solvent.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3R,3aR,6aS)-Hexahydrofuro[2,3-b]furan-3-ol
Reactant of Route 2
(3R,3aR,6aS)-Hexahydrofuro[2,3-b]furan-3-ol
Reactant of Route 3
(3R,3aR,6aS)-Hexahydrofuro[2,3-b]furan-3-ol
Reactant of Route 4
(3R,3aR,6aS)-Hexahydrofuro[2,3-b]furan-3-ol
Reactant of Route 5
(3R,3aR,6aS)-Hexahydrofuro[2,3-b]furan-3-ol
Reactant of Route 6
(3R,3aR,6aS)-Hexahydrofuro[2,3-b]furan-3-ol

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